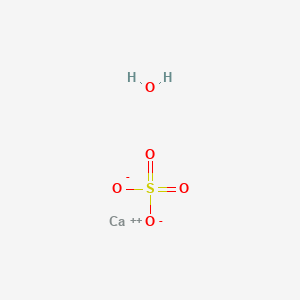

Calcium Sulfate Hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

CaH2O5S |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

calcium;sulfate;hydrate |

InChI |

InChI=1S/Ca.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 |

InChI Key |

ZHZFKLKREFECML-UHFFFAOYSA-L |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

Foreword: The Critical Role of Phase Integrity in Calcium Sulfate Systems

Sources

- 1. Calcium sulfate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Calcium sulphate dihydrate: an useful excipient for tablets containing labile actives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dehydration Pathways of Gypsum and the Rehydration Mechanism of Soluble Anhydrite γ-CaSO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermodynamic Modeling of Calcium Sulfate Hydrates in the CaSO4–H2O System from 273.15 to 473.15 K with Extension to 548.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Blog - Salty Matters [saltworkconsultants.com]

- 12. Anhydrite - Wikipedia [en.wikipedia.org]

- 13. ANHYDRITE - HPF Minerals [hpfminerals.com]

- 14. Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Decomposition of Calcium Sulfate Dihydrate

This guide provides a comprehensive technical overview of the thermal decomposition of calcium sulfate dihydrate (CaSO₄·2H₂O), commonly known as gypsum. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricate mechanisms, kinetics, and analytical methodologies essential for understanding and controlling this critical process. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Calcium Sulfate Dihydrate and Its Thermal Behavior

Calcium sulfate dihydrate is a naturally occurring mineral with widespread applications in various industries, including construction, agriculture, and pharmaceuticals.[1][2][3] In the pharmaceutical industry, it serves as a high-purity excipient in drug formulations and as a component in dental molds and orthopedic casts.[2][3][4] The thermal behavior of gypsum is of paramount importance as its dehydration leads to the formation of calcium sulfate hemihydrate (CaSO₄·0.5H₂O), or plaster of Paris, a material valued for its setting properties upon rehydration.[5][6] A thorough understanding of the thermal decomposition process is crucial for controlling the final product's properties, ensuring batch-to-batch consistency, and optimizing manufacturing processes.

The thermal decomposition of calcium sulfate dihydrate is not a simple, single-step process. It involves a series of dehydration and phase transition events that are highly dependent on experimental conditions such as temperature, heating rate, and the partial pressure of water vapor.[7][8] This guide will elucidate these complexities, providing a robust framework for their investigation and control.

The Multi-Stage Decomposition Pathway

The thermal decomposition of calcium sulfate dihydrate proceeds through a series of distinct stages, each characterized by specific chemical and physical transformations. The primary pathway involves the sequential loss of its two molecules of water of crystallization, followed by phase transitions of the resulting anhydrous calcium sulfate at higher temperatures.

Dehydration of Gypsum to Hemihydrate (Bassanite)

The initial and most critical stage in the thermal decomposition of gypsum is its partial dehydration to form calcium sulfate hemihydrate. This endothermic process typically occurs in the temperature range of 100 °C to 150 °C.[4][6]

CaSO₄·2H₂O + heat → CaSO₄·0.5H₂O + 1.5H₂O(g)

This reaction involves the loss of approximately 75% of the water of crystallization.[4] The precise temperature and kinetics of this transformation are significantly influenced by the surrounding atmosphere. In a semi-hermetically sealed environment or under increased water vapor pressure, this dehydration step is more distinct and occurs at a slightly higher temperature.[4] Conversely, under vacuum or in a dry atmosphere, the distinction between the two dehydration steps can become blurred, and in some cases, a single-step conversion to anhydrite can be observed.[8][9]

The existence of two forms of hemihydrate, α and β, has been a subject of discussion.[9][10] The β-hemihydrate is typically formed by heating gypsum in dry air, resulting in a more porous structure, while the α-hemihydrate is produced under higher water vapor pressure, leading to more well-defined crystals.[11] While chemically similar, their physical properties and subsequent rehydration behavior can differ.

Dehydration of Hemihydrate to Anhydrite

Following the formation of the hemihydrate, further heating leads to the removal of the remaining water of crystallization to form anhydrous calcium sulfate (anhydrite). This second endothermic step typically concludes around 220 °C to 250 °C.

CaSO₄·0.5H₂O + heat → CaSO₄ + 0.5H₂O(g) [12]

The initial product of this dehydration is a metastable, highly hygroscopic form known as γ-anhydrite or "soluble anhydrite".[5] This form readily rehydrates back to the hemihydrate or even the dihydrate in the presence of moisture.[5]

Phase Transitions of Anhydrous Calcium Sulfate

At higher temperatures, the anhydrous calcium sulfate undergoes further phase transitions.

-

γ-Anhydrite to β-Anhydrite: The metastable γ-anhydrite transforms into the more stable, orthorhombic β-anhydrite, also known as "natural" or "insoluble anhydrite".[5][9] This is an exothermic transition that typically occurs around 340-400 °C.[6][12] Unlike γ-anhydrite, β-anhydrite is very slow to react with water.[5]

-

β-Anhydrite to α-Anhydrite: At much higher temperatures, approximately 1214-1220 °C, β-anhydrite undergoes an endothermic transition to the α-anhydrite form.[6] This high-temperature form is unstable and reverts to the β-form upon cooling.[13]

High-Temperature Decomposition

At temperatures exceeding 1250 °C, anhydrous calcium sulfate begins to decompose into calcium oxide (CaO) and sulfur trioxide (SO₃).[6][12][14]

CaSO₄ → CaO + SO₃(g) [12]

This decomposition is significant in industrial processes such as cement manufacturing.[13] The decomposition pressure increases rapidly with temperature.[13]

The overall decomposition pathway can be visualized as follows:

Caption: Thermal decomposition pathway of calcium sulfate dihydrate.

Analytical Techniques for Characterization

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal decomposition of calcium sulfate dihydrate. The primary techniques employed are thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), differential thermal analysis (DTA), and X-ray diffraction (XRD).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is a powerful tool for quantifying the distinct stages of dehydration. A typical TGA curve for gypsum shows two distinct weight loss steps corresponding to the formation of the hemihydrate and then the anhydrite.[4][12][15]

| Decomposition Stage | Theoretical Weight Loss (%) |

| CaSO₄·2H₂O → CaSO₄·0.5H₂O | 15.68 |

| CaSO₄·0.5H₂O → CaSO₄ | 5.23 |

| Total Dehydration | 20.91 |

Note: The theoretical weight loss is calculated based on the molar masses of the compounds.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

DSC and DTA measure the difference in heat flow between a sample and a reference as a function of temperature. These techniques are used to identify the endothermic and exothermic events associated with dehydration and phase transitions.

The DTA curve for gypsum typically shows two large endothermic peaks corresponding to the two dehydration steps.[9][10] The ratio of the areas of these two peaks is approximately 3:1, corresponding to the ratio of water molecules lost in each step.[4][15] An exothermic peak is observed around 340-400 °C, indicating the phase transition from γ-anhydrite to β-anhydrite.[9][12] At very high temperatures, an endothermic peak signals the β to α-anhydrite transition.[6][12]

X-ray Diffraction (XRD)

XRD is an indispensable technique for identifying the crystalline phases present at different stages of the decomposition process.[16][17] Each of the calcium sulfate phases—dihydrate, hemihydrate (bassanite), γ-anhydrite, and β-anhydrite—has a unique diffraction pattern, allowing for their unambiguous identification.[17][18] In-situ XRD, where diffraction patterns are collected as the sample is heated, provides real-time information on the structural transformations.[8]

Kinetics of Dehydration

The kinetics of the dehydration of gypsum are complex and can be influenced by several factors, including heating rate, particle size, and the partial pressure of water vapor.[7] The dehydration process generally follows a nucleation and growth model.[19][20] The activation energy for the dehydration process has been reported to be in the range of 49.5 to 68.9 kJ/mol, with higher values observed at higher relative humidity, indicating that more thermal energy is required to initiate water release in a humid environment.

The Johnson-Mehl-Avrami (JMAK) kinetic model has been successfully applied to describe the dehydration of gypsum under certain conditions.[19][20] However, the mechanism can be autocatalytic in nature, where the released water vapor can influence the rate of subsequent dehydration.[7]

Experimental Protocols

To ensure reproducible and accurate results, the following experimental protocols are recommended.

Protocol for TGA/DSC Analysis

This protocol outlines a standard method for analyzing the thermal decomposition of calcium sulfate dihydrate using a simultaneous TGA/DSC instrument.

Objective: To determine the temperatures and quantify the mass loss and heat flow associated with the dehydration and phase transitions of calcium sulfate dihydrate.

Materials and Equipment:

-

Simultaneous TGA/DSC instrument

-

Calcium sulfate dihydrate sample (reagent grade or well-characterized)

-

Alumina or platinum crucibles

-

Microbalance

-

Inert purge gas (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the calcium sulfate dihydrate sample into a clean, tared crucible using a microbalance.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Set the purge gas flow rate to a constant value (e.g., 50 mL/min).

-

Define the temperature program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a controlled heating rate (e.g., 10 °C/min). A slower heating rate can improve the resolution of the dehydration steps.[7]

-

-

-

Data Acquisition: Start the experiment and record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

From the TGA curve, determine the onset and end temperatures of the dehydration steps and the corresponding percentage mass loss.

-

From the DSC curve, determine the peak temperatures of the endothermic and exothermic events.

-

Integrate the peak areas in the DSC curve to determine the enthalpy changes associated with each transition.

-

Caption: Workflow for TGA/DSC analysis of calcium sulfate dihydrate.

Protocol for In-Situ XRD Analysis

Objective: To identify the crystalline phases of calcium sulfate as a function of temperature.

Materials and Equipment:

-

X-ray diffractometer with a high-temperature stage

-

Calcium sulfate dihydrate sample

-

Sample holder for the high-temperature stage

Procedure:

-

Sample Preparation: Prepare a flat, smooth sample of calcium sulfate dihydrate on the sample holder.

-

Instrument Setup:

-

Mount the sample holder onto the high-temperature stage of the diffractometer.

-

Define the temperature program, which may include isothermal steps at key temperatures (e.g., 150 °C, 250 °C, 400 °C) to allow for complete phase transitions.

-

Set the XRD data collection parameters (e.g., 2θ range, step size, and scan speed).

-

-

Data Acquisition: Start the temperature program and collect XRD patterns at selected temperature intervals or during isothermal holds.

-

Data Analysis:

-

Process the collected XRD patterns to remove background noise.

-

Identify the crystalline phases present at each temperature by comparing the experimental diffraction patterns with standard reference patterns for gypsum, bassanite, and the different forms of anhydrite from a crystallographic database.

-

Conclusion

The thermal decomposition of calcium sulfate dihydrate is a multifaceted process involving sequential dehydration and phase transitions. A comprehensive understanding of this process is essential for professionals in research and drug development who utilize gypsum and its derivatives. By employing a combination of thermal analysis techniques such as TGA and DSC, alongside structural analysis with XRD, it is possible to elucidate the decomposition pathway, understand the kinetics, and control the formation of desired phases. The protocols and insights provided in this guide offer a robust framework for the systematic investigation of the thermal behavior of calcium sulfate dihydrate, enabling the optimization of processes and the development of high-quality materials.

References

-

Carbone, M., Ballirano, P., & Caminiti, R. (2008). Kinetics of gypsum dehydration at reduced pressure: an energy dispersive X-ray diffraction study. European Journal of Mineralogy, 20(4), 577-583. [Link]

- Fatu, D. (2001). Kinetics of gypsum dehydration. Journal of Thermal Analysis and Calorimetry, 65(3), 823-829.

-

Clifton, J. R. (1972). Thermal analysis of calcium sulfate dihydrate and supposed alpha and beta forms of calcium sulfate hemihydrate from 25 to 500 degrees C. Journal of research of the National Bureau of Standards. Section A, Physics and chemistry, 76A(1), 41–49. [Link]

-

Wikipedia. (n.d.). Calcium sulfate. [Link]

- Newman, E. S. (1941). Behavior of calcium sulfate at high temperatures. Journal of Research of the National Bureau of Standards, 27(2), 191-196.

- Van Driessche, A. E. S., et al. (2012). Calcium Sulfate Precipitation Throughout Its Phase Diagram. Reviews in Mineralogy and Geochemistry, 74(1), 419–453.

-

McCabe, J. F., & Storer, R. (1981). X-ray diffraction study of crystalline phases of calcium sulphate in alginate impression materials. Journal of dentistry, 9(2), 147–153. [Link]

- Fatu, D. (2001). Kinetics of gypsum dehydration. Journal of Thermal Analysis and Calorimetry, 65(3), 823-829.

-

Bisley & Company. (n.d.). Calcium Sulfate Dihydrate (gypsum). [Link]

-

Geology Science. (2018, December 9). Anhydrite Mineral: Composition, Crystal Structure, and Geological Occurrence Explained. [Link]

-

Wang, L., et al. (2020). Dehydration Pathways of Gypsum and the Rehydration Mechanism of Soluble Anhydrite γ-CaSO4. ACS Omega, 5(1), 249-255. [Link]

- Engbrecht, D. C., et al. (2016). Thermal analysis of calcium sulfate dihydrate sources used to manufacture gypsum wallboard. Journal of Thermal Analysis and Calorimetry, 126(1), 239-251.

-

Particle Characterisation Laboratories. (2024). The influence of humidity and temperature on the drying kinetics, phase transformations, and microstructure of gypsum. [Link]

-

Samim Derakhshan. (n.d.). Anhydrite. [Link]

-

ResearchGate. (n.d.). TGA measurement of the dried calcium sulfate dihydrate as prepared from the chemical reaction between duck eggshell and sulfuric acid measured in the range of 25–1000°C. [Link]

-

Scribd. (n.d.). Thermal Analysis of Gypsum. [Link]

-

FOODCHEM. (2014, December 3). Applications and Uses of Calcium Sulfate Dihydrate. [Link]

-

Wikipedia. (n.d.). Anhydrite. [Link]

-

Constructionor. (n.d.). Calcium Sulfate Dihydrate – Uses, Properties, and Applications in Construction and Other Industries. [Link]

-

Linseis. (n.d.). Application: Thermal analysis of gypsum. [Link]

-

ResearchGate. (n.d.). Kinetic model for calcium sulfate decomposition at high temperature. [Link]

-

MDPI. (2024). Comprehensive Analysis of Gypsum Mortar with Glass Waste Aggregates as a Substitute for Sand. [Link]

-

The Chemical Society of Japan. (n.d.). The Thermal Decomposition Process of Calcium Sulfite. [Link]

-

ResearchGate. (n.d.). Calculated XRD patterns of three calcium sulfates and the sulfite hannebachite (from The RRUFF™ Project). [Link]

-

Clifton, J. R. (1972). Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C. Journal of research of the National Bureau of Standards. Section A, Physics and chemistry, 76A(1), 41–49. [Link]

- Swift, W. M., et al. (1973). DECOMPOSITION OF CALCIUM SULFATE: A REVIEW OF THE LITERATURE.

-

Cambridge University Press. (2019, March 6). Quantitative X-Ray Diffraction Analysis of Calcium Sulfates and Quartz in Wet-Process Phosphoric Acid Filter Cakes. [Link]

- Newman, E. S., & Wells, L. S. (1938). Heats of hydration and transition of calcium sulfate. Journal of Research of the National Bureau of Standards, 20(6), 825-836.

-

National Center for Biotechnology Information. (n.d.). Hierarchical synchrotron diffraction and imaging study of the calcium sulfate hemihydrate–gypsum transformation. [Link]

-

Global Gypsum. (2023, May 15). Understanding gypsum in 3 diagrams. [Link]

-

International Union of Crystallography Journals. (n.d.). Hierarchical synchrotron diffraction and imaging study of the calcium sulfate hemihydrate–gypsum transformation. [Link]

-

ResearchGate. (n.d.). Thermal Analysis of Calcium Sulfate Dihydrate Sources Used to Manufacture Gypsum Wallboard. [Link]

-

Frontiers. (2023, September 20). Solubility of anhydrite and gypsum at temperatures below 100°C and the gypsum-anhydrite transition temperature in aqueous solutions: a re-assessment. [Link]

-

Bohrium. (1992, July 1). Thermal decomposition of gypsum. [Link]

-

TA Instruments. (n.d.). TGA characterization of Gypsum in Stucco, TS-29. [Link]

-

ResearchGate. (n.d.). TGA and FTIR Analysis of Thermal Decomposition of Different Multi-layered Gypsum Boards. [Link]

-

The Phase Transition in Natural Gypsum. (n.d.). [Link]

-

Quora. (2016, May 14). What happens when gypsum is heated?. [Link]

-

AIP Publishing. (n.d.). Effect of High Temperatures on Gypsum Paste and Mortar. [Link]

Sources

- 1. bisley.biz [bisley.biz]

- 2. chemimpex.com [chemimpex.com]

- 3. greenchemindustries.com [greenchemindustries.com]

- 4. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 5. Calcium sulfate - Wikipedia [en.wikipedia.org]

- 6. linseis.com [linseis.com]

- 7. ovid.com [ovid.com]

- 8. Dehydration Pathways of Gypsum and the Rehydration Mechanism of Soluble Anhydrite γ-CaSO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rigaku.com [rigaku.com]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. X-ray diffraction study of crystalline phases of calcium sulphate in alginate impression materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 19. Kinetics of gypsum dehydration at reduced pressure: an energy dispersive X-ray diffraction study - European Journal of Mineralogy Volume 20 Number 4 — Schweizerbart science publishers [schweizerbart.de]

- 20. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

An In-Depth Technical Guide to the Transformation Kinetics of Calcium Sulfate Hemihydrate to Dihydrate

Foreword: The Critical Role of a Seemingly Simple Hydration

To the uninitiated, the transformation of calcium sulfate hemihydrate (CaSO₄·½H₂O), commonly known as Plaster of Paris, into its dihydrate form (CaSO₄·2H₂O), or gypsum, might appear to be a mundane setting process. However, for researchers, scientists, and drug development professionals, the kinetics of this transformation are of paramount importance. In pharmaceutical formulations, calcium sulfate is a widely used excipient, and its hydration state can significantly impact drug stability, dissolution rates, and the mechanical properties of solid dosage forms. Uncontrolled hydration can lead to catastrophic formulation failures, including changes in tablet hardness and disintegration times. This guide provides a comprehensive exploration of the core principles governing this transformation, the methodologies to accurately characterize its kinetics, and the factors that modulate its rate, empowering researchers to control and leverage this critical process.

The Mechanistic Heartbeat: A Dissolution-Reprecipitation Symphony

The conversion of calcium sulfate hemihydrate to dihydrate is not a solid-state transformation but rather a dynamic, solution-mediated process. This "dissolution-reprecipitation" mechanism is the cornerstone of understanding the transformation kinetics.[1]

The process unfolds in a series of sequential yet overlapping stages:

-

Dissolution: Upon contact with water, the metastable hemihydrate, which is more soluble than the dihydrate, begins to dissolve, creating a supersaturated solution of Ca²⁺ and SO₄²⁻ ions.

-

Nucleation: In this supersaturated environment, thermodynamic instability drives the formation of critical nuclei of the more stable dihydrate phase. This is the energetic hurdle that must be overcome for the transformation to proceed.

-

Crystal Growth: Once stable nuclei are formed, they act as templates for the continued precipitation of calcium sulfate dihydrate from the supersaturated solution. This growth of interlocking gypsum crystals is what imparts mechanical strength to the set material.

The overall rate of this transformation is dictated by the slowest of these steps, which can be influenced by a multitude of factors.

The Two Faces of Hemihydrate: α vs. β

Calcium sulfate hemihydrate exists in two forms, α- and β-hemihydrate, which, while structurally similar, exhibit distinct physical properties and reactivity.[1] The α-form, produced under hydrothermal conditions, consists of well-defined, larger crystals with a lower surface area. Conversely, the β-form, created by dry calcination, is composed of smaller, more irregular particles with a higher surface area and porosity.[1]

This difference in morphology has a direct impact on their hydration kinetics. The β-hemihydrate, with its greater surface area, tends to dissolve more rapidly, leading to a faster initial rate of supersaturation. However, the α-hemihydrate often exhibits a shorter induction period before nucleation begins.[2]

Deconstructing the Kinetics: Theoretical Frameworks

To quantitatively describe the transformation kinetics, several models have been employed, with the Avrami-Erofe'ev and Gualtieri models being particularly prevalent.

-

Avrami-Erofe'ev Model: This model is widely used to describe the kinetics of phase transformations under isothermal conditions. It relates the fraction of transformed material, α, to time, t, through the equation:

α(t) = 1 - exp(-ktⁿ)

where k is the rate constant and n is the Avrami exponent, which provides insights into the nucleation and growth mechanism.

-

Gualtieri Model: This model offers a more nuanced analysis by separating the contributions of nucleation and crystal growth to the overall transformation rate.[1] This allows for a more detailed understanding of how different factors may selectively influence one aspect of the process over the other.

Key Factors Modulating Transformation Kinetics

The rate of the hemihydrate to dihydrate transformation is highly sensitive to a range of experimental conditions. Understanding and controlling these factors are crucial for reproducible and predictable outcomes.

Temperature: The Kinetic Accelerator

As with most chemical reactions, temperature plays a significant role. Increasing the temperature generally accelerates the dissolution of the hemihydrate and the diffusion of ions, leading to a faster transformation rate. However, it's important to note that the solubility of calcium sulfate dihydrate decreases with increasing temperature, which can influence the level of supersaturation.

Water-to-Plaster Ratio: A Balancing Act

The amount of water relative to the hemihydrate powder (the w/p ratio) is a critical parameter. A higher w/p ratio leads to a more dilute slurry, which can decrease the concentration of dissolved ions and thus slow down the nucleation and growth rates.[3] Conversely, a very low w/p ratio may not provide sufficient water for complete hydration.

The Influence of pH and Ionic Strength

The pH of the aqueous phase can influence the surface charge of the hemihydrate particles and the solubility of both phases, thereby affecting the dissolution and nucleation rates. Similarly, the ionic strength of the solution can impact the activity of the calcium and sulfate ions, altering the supersaturation level and consequently the transformation kinetics.

Additives: The Kinetic Modulators

The addition of even small amounts of certain substances can dramatically alter the hydration kinetics. These are broadly classified as accelerators and retarders.

-

Accelerators: These substances shorten the setting time. Common accelerators include potassium sulfate and gypsum seed crystals. They function by either increasing the rate of hemihydrate dissolution or by providing pre-existing nucleation sites, thereby bypassing the energy barrier for nucleation.[4][5]

-

Retarders: These materials prolong the setting time. Carboxylic acids, such as citric acid and tartaric acid, are effective retarders.[4] They are thought to adsorb onto the surfaces of either the hemihydrate particles, inhibiting their dissolution, or the newly formed gypsum nuclei, poisoning their growth.

The Pharmaceutical Context: The Role of Excipients

In pharmaceutical formulations, the interaction of calcium sulfate hemihydrate with other excipients is a critical consideration. While specific data is often proprietary, general principles can be applied:

-

Hygroscopic Excipients: Materials like lactose can compete for available water, potentially altering the local water activity and influencing the hydration rate.

-

Surface-Active Agents: Excipients with surfactant-like properties can adsorb onto the hemihydrate particles, potentially acting as retarders.

-

Binders and Disintegrants: Polymeric excipients such as microcrystalline cellulose and hydroxyethylmethyl cellulose can hinder the diffusion of ions and the growth of gypsum crystals, often leading to a prolongation of the setting time.[3]

A Scientist's Toolkit: Methodologies for Kinetic Characterization

A robust understanding of the transformation kinetics relies on precise and reliable analytical techniques. The following methods are indispensable for monitoring the conversion of hemihydrate to dihydrate.

X-Ray Diffraction (XRD): The Gold Standard for Phase Analysis

XRD is a powerful, non-destructive technique for identifying and quantifying the crystalline phases present in a sample. By monitoring the changes in the intensities of the characteristic diffraction peaks of the hemihydrate and dihydrate phases over time, one can directly track the progress of the transformation.

-

Sample Preparation: Prepare a slurry of the calcium sulfate hemihydrate with the desired w/p ratio and any additives.

-

Sample Holder: Immediately place the slurry into a specialized in-situ XRD sample holder that allows for measurements to be taken as the reaction proceeds.

-

Instrument Setup: Configure the XRD instrument for time-resolved data collection. This typically involves setting a 2θ range that covers the main peaks of both hemihydrate (e.g., around 14.7°) and dihydrate (e.g., around 11.6° and 20.7°).

-

Data Acquisition: Initiate a series of rapid scans at regular time intervals, starting from the moment of water addition.

-

Quantitative Analysis: Utilize the Rietveld refinement method on the collected diffractograms to accurately determine the weight fraction of each phase at every time point.

-

Kinetic Modeling: Plot the fraction of dihydrate formed as a function of time and fit the data to appropriate kinetic models (e.g., Avrami-Erofe'ev) to extract kinetic parameters.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Probing Thermal Signatures

DSC and TGA are thermal analysis techniques that can be used to characterize the initial hemihydrate and the final dihydrate product. DSC measures the heat flow associated with phase transitions, while TGA measures changes in mass upon heating. The dehydration of gypsum occurs in two distinct steps, which can be resolved by DSC, allowing for the quantification of the gypsum and hemihydrate content in a sample.[6][7][8]

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the set and dried gypsum sample into a hermetically sealed aluminum pan with a pinhole in the lid. The pinhole allows the water vapor to escape in a controlled manner, improving peak resolution.[6]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Integrate the area of the endothermic peaks corresponding to the dehydration of dihydrate to hemihydrate and hemihydrate to anhydrite.

-

Quantification: Correlate the peak areas to the amount of each phase present using calibration curves generated from pure standards.

Isothermal Calorimetry: Measuring the Heat of Hydration

The hydration of hemihydrate to dihydrate is an exothermic process. Isothermal calorimetry directly measures the heat evolved during the reaction as a function of time, providing a real-time profile of the transformation rate.[9][10]

-

Instrument Equilibration: Allow the isothermal calorimeter to stabilize at the desired reaction temperature.

-

Sample Preparation: In separate compartments of the sample ampoule, place the pre-weighed hemihydrate powder and the hydration liquid.

-

Initiation of Reaction: Once the ampoule is placed in the calorimeter and has reached thermal equilibrium, initiate the reaction by mixing the powder and liquid.

-

Data Recording: Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

-

Data Analysis: The resulting heat flow curve provides a direct measure of the reaction rate. The total heat evolved can be obtained by integrating the curve over time.

Raman Spectroscopy: A Molecular Window into the Transformation

Raman spectroscopy is a vibrational spectroscopy technique that can provide in-situ, real-time information about the molecular changes occurring during the hydration process.[11] The sulfate stretching modes in the hemihydrate and dihydrate phases have distinct Raman shifts, allowing for the monitoring of the conversion.[11]

Gillmore Needle Test: A Macroscopic View of Setting

The Gillmore needle test (ASTM C266) is a simple, mechanical method to determine the initial and final setting times of a cementitious paste.[12][13][14] While it does not provide detailed kinetic information, it is a valuable quality control tool for assessing the macroscopic consequences of the underlying chemical transformation. The initial set corresponds to the point where the paste begins to stiffen significantly, while the final set indicates that the material has hardened to a point where it can bear a load.[15]

Quantitative Insights: Data-Driven Understanding

To facilitate a deeper understanding, the following tables summarize key quantitative data related to the hemihydrate to dihydrate transformation.

Table 1: Influence of Additives on the Hydration of β-Calcium Sulfate Hemihydrate

| Additive (Concentration) | Time to 50% Conversion (min) | Time to Max Conversion (min) | Max Temperature (°C) |

| None | ~15 | ~30 | ~28 |

| K₂SO₄ (1% w/w) | < 5 | ~15 | ~34 |

| ZnSO₄ (1% w/w) | < 10 | ~20 | ~32 |

| Citric Acid (0.2% w/w) | ~30 | ~60 | ~25 |

| Tartaric Acid (0.2% w/w) | ~50 | > 90 | ~24 |

Data adapted from Gurgul et al. (2020)[4]

Table 2: Kinetic Parameters for the Hydration of α- and β-Calcium Sulfate Hemihydrate with an Accelerator (BMA)

| Hemihydrate Form | BMA Conc. (% w/w) | Nucleation Rate (kₙ) | Crystal Growth Rate (k₉) |

| α-CaSO₄·½H₂O | 0.2 | 0.0007 | 0.0012 |

| α-CaSO₄·½H₂O | 1.0 | 0.0025 | 0.0015 |

| β-CaSO₄·½H₂O | 0.2 | 0.0004 | 0.0009 |

| β-CaSO₄·½H₂O | 1.0 | 0.0018 | 0.0013 |

Data adapted from Gurgul et al. (2019)[1]

Visualizing the Process: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the transformation pathway and a typical experimental workflow.

Caption: The solution-mediated dissolution-reprecipitation pathway.

Caption: A typical experimental workflow for kinetic analysis.

Conclusion: From Fundamental Understanding to Practical Control

The transformation of calcium sulfate hemihydrate to dihydrate is a multifaceted process governed by the principles of dissolution, nucleation, and crystal growth. A thorough understanding of the kinetics of this transformation is not merely an academic exercise but a practical necessity for scientists and researchers in fields ranging from materials science to pharmaceutical development. By employing a suite of analytical techniques and applying established kinetic models, it is possible to deconstruct this seemingly simple hydration into its fundamental components. This knowledge, in turn, allows for the precise control of the transformation through the judicious selection of hemihydrate form, reaction conditions, and the use of kinetic-modulating additives. For the drug development professional, this translates to enhanced product stability, predictable performance, and the mitigation of formulation risks associated with unwanted phase transformations.

References

-

ASTM C266-21, Standard Test Method for Time of Setting of Hydraulic-Cement Paste by Gillmore Needles, ASTM International, West Conshohocken, PA, 2021, [Link]

-

Applied Testing & Geosciences, LLC. ASTM C266 - Time of Setting of Hydraulic-Cement Paste by Gillmore Needles. [Link]

-

ASTM C266-18, Standard Test Method for Time of Setting of Hydraulic-Cement Paste by Gillmore Needles, ASTM International, West Conshohocken, PA, 2018, [Link]

-

ASTM C266-03, Standard Test Method for Time of Setting of Hydraulic-Cement Paste by Gillmore Needles, ASTM International, West Conshohocken, PA, 2003, [Link]

-

Pavement Interactive. Portland Cement Setting Time. [Link]

-

Trosseille, J., Panczer, G., Martinet, C., & Le Merrer, M. (2022). Monitoring Gypsum Plaster Setting in a Foam through Raman Spectroscopy. ResearchGate. [Link]

-

Gurgul, S. J., Seng, G., & Williams, G. R. (2019). A kinetic and mechanistic study into the transformation of calcium sulfate hemihydrate to dihydrate. Journal of Synchrotron Radiation, 26(Pt 3), 774–784. [Link]

-

Gurgul, S. J., Seng, G., & Williams, G. R. (2020). The effect of additives on the hydration of CaSO4·0.5H2O: A synchrotron X-ray diffraction study. UCL Discovery. [Link]

-

Singh, N. B., & Middendorf, B. (2007). Hydration of Calcium Sulphate Hemihydrate: Review and Analysis of Reaction Description Models. ResearchGate. [Link]

-

Sadowski, Ł., & Hoła, A. (2014). Hydration kinetics of calcium sulphate hemihydrate modified by water-soluble polymers. International Journal of Engineering and Innovative Technology, 3(12), 123-129. [Link]

-

Ridge, M. J., & Beretka, J. (1969). Hydration of calcium sulphate hemihydrate in the presence of calcium hydroxide. Journal of Applied Chemistry, 19(9), 273-275. [Link]

-

Reznik, I. J., Reznik, E. I., & Ganor, J. (2014). Kinetics of gypsum crystal growth from high ionic strength solutions: A case study of Dead Sea – seawater mixtures. ResearchGate. [Link]

-

Fu, W., et al. (2019). Solution-Mediated Transformation Kinetics of Calcium Sulfate Dihydrate to α-Calcium Sulfate Hemihydrate in CaCl2 Solutions at Elevated Temperature. ResearchGate. [Link]

-

Prasad, P. S., & Pradeep, T. (2002). In situ micro-Raman investigation of dehydration mechanism in natural gypsum. ResearchGate. [Link]

-

Li, M., et al. (2021). Crystallization Kinetics of α-Hemihydrate Gypsum Prepared by Hydrothermal Method in Atmospheric Salt Solution Medium. Minerals, 11(8), 798. [Link]

-

Van Driessche, A. E. S., et al. (2012). Nucleation of gypsum at low supersaturations. ResearchGate. [Link]

-

Sobrido, A. B., et al. (2013). In Situ Raman Spectroscopic Study of Gypsum (CaSO4·2H2O) and Epsomite (MgSO4·7H2O) Dehydration Utilizing an Ultrasonic Levitator. ResearchGate. [Link]

-

Louisiana State University. (2025). Statistical Investigation of Gypsum Crystallization Kinetics. LSU Scholarly Repository. [Link]

-

Gurgul, S. J., et al. (2019). A kinetic and mechanistic study into the transformation of calcium sulfate hemihydrate to dihydrate. ResearchGate. [Link]

- Google Patents. (2016). CN105675636A - XRD (X-ray diffraction)

-

TA Instruments. (n.d.). Determination of calcium sulfate hydrates in cement by DSC, TS-26. [Link]

-

Fu, W., et al. (2019). Solution-Mediated Transformation Kinetics of Calcium Sulfate Dihydrate to α-Calcium Sulfate Hemihydrate in CaCl2 Solutions at Elevated Temperature. Industrial & Engineering Chemistry Research, 58(8), 3211-3219. [Link]

-

Pótári, D., et al. (2020). The kinetics of the precipitation of gypsum, CaSO4·2H2O, over a wide range of reactant concentrations. ResearchGate. [Link]

-

Wadsö, I., & Hofelich, T. C. (1996). The Isothermal Heat Conduction Calorimeter: A Versatile Instrument for Studying Processes in Physics, Chemistry, and Biology. Journal of Chemical Education, 73(6), 552. [Link]

-

Sobrido, A. B., et al. (2013). In Situ Raman Spectroscopic Study of Gypsum (CaSO4 center dot 2H(2)O) and Epsomite (MgSO4 center dot 7H(2)O) Dehydration Utilizing an Ultrasonic Levitator. ResearchGate. [Link]

-

TA Instruments. (n.d.). TAM AIR ISOTHERMAL CALORIMETRY. [Link]

-

Van Driessche, A. E. S., et al. (2011). Ultraslow growth rates of giant gypsum crystals. Proceedings of the National Academy of Sciences, 108(38), 15721-15726. [Link]

-

Madsen, I. C., & Scarlett, N. V. Y. (2001). On-line X-ray diffraction for quantitative phase analysis: Application in the Portland cement industry. Powder Diffraction, 16(2), 71-80. [Link]

-

Newman, E. S., & Wells, L. S. (1940). Heats of hydration and transition of calcium sulfate. Journal of Research of the National Bureau of Standards, 24(6), 825. [Link]

-

Marcon, F., et al. (2018). Use of Isothermal and Isoperibolic Calorimetry to Study the Effect of Zinc on Hydration of Cement Blended with Fly Ash. Materials (Basel, Switzerland), 11(10), 1851. [Link]

-

Clifton, J. R. (1972). Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 76A(1), 41–49. [Link]

-

ResearchGate. (n.d.). Isothermal heat calorimetry of C3A‐gypsum (30 wt%) system (l/s = 3.0, (A): Heat flow results; (B): Cumulative heat results). [Link]

-

Airaksinen, S., et al. (2005). Form conversion of anhydrous lactose during wet granulation and its effect on compactibility. ResearchGate. [Link]

-

ResearchGate. (n.d.). Calcium sulphate dihydrate: An useful excipient for tablets containing labile actives. [Link]

-

Stutzman, P. E. (2016). Phase Analysis of Portland Cement by Combined Quantitative X-Ray Powder Diffraction and Scanning Electron Microscopy. NIST Technical Series Publications. [Link]

-

Linseis. (n.d.). Application: Thermal analysis of gypsum. [Link]

-

ResearchGate. (n.d.). Compositions of formulation C (calcium sulphate di- hydrate) and... [Link]

-

TA Instruments. (n.d.). Phase Transformation Temperature in Calcium Sulfate Hemihydrate Measured by Vapor Sorption Analysis. [Link]

-

Accepted Manuscript - RSC Publishing. (n.d.). [Link]

-

Surface Measurement Systems. (n.d.). Note 112 - Gypsum Dehydration. [Link]

-

Adrien, J., et al. (2016). In-situ X-ray tomographic monitoring of gypsum plaster setting. Cement and Concrete Research, 83, 136-144. [Link]

-

DFE Pharma. (n.d.). Wet granulation of milled lactose. [Link]

-

Zhang, T., et al. (2024). The Effect of Calcium Sulfate on the Hydration and Properties of Red Mud-Based Calcium Ferroaluminate Cement Clinker. Materials (Basel, Switzerland), 17(20), 4529. [Link]

-

Reul, H. (n.d.). Effect of Carboxylic acids on the Hydration of Calcium sulfate Hemihydrate Pastes. TA Instruments. [Link]

-

Gohel, M. C., & Jogani, P. D. (2005). Form conversion of anhydrous lactose during wet granulation and its effect on compactibility. Journal of Pharmaceutical Sciences, 94(6), 1345-1353. [Link]

-

Parikh, D. M. (Ed.). (2021). Handbook of Pharmaceutical Granulation Technology. Taylor & Francis. [Link]

-

Mapei. (n.d.). Influences of the type and amount of calcium sulphate on the reactivity of alkanolamine-based set accelerators/strength improver. [Link]

Sources

- 1. A kinetic and mechanistic study into the transformation of calcium sulfate hemihydrate to dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijoer.com [ijoer.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. tainstruments.com [tainstruments.com]

- 7. Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. linseis.com [linseis.com]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. Use of Isothermal and Isoperibolic Calorimetry to Study the Effect of Zinc on Hydration of Cement Blended with Fly Ash - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. store.astm.org [store.astm.org]

- 13. ASTM C266 - Time of Setting of Hydraulic-Cement Paste by Gillmore Needles [appliedtesting.com]

- 14. store.astm.org [store.astm.org]

- 15. pavementinteractive.org [pavementinteractive.org]

An In-Depth Technical Guide to the Nucleation and Growth Mechanisms of Gypsum Crystals

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of crystallization phenomena is paramount. Gypsum (CaSO₄·2H₂O), a common sulfate mineral, serves as an excellent model system for studying the fundamental principles of nucleation and growth.[1][2][3][4] Its propensity to form scale in industrial processes, such as desalination and oil extraction, and its relevance in geochemistry and construction materials, has driven extensive research into its crystallization pathways.[1][2][3][4][5][6][7] This guide provides an in-depth exploration of the core mechanisms governing the nucleation and growth of gypsum crystals, synthesizing established theories with recent experimental findings to offer a holistic perspective for the scientific community.

Deconstructing Nucleation: From Classical to Non-Classical Pathways

Nucleation, the initial step of crystallization, involves the formation of stable crystalline nuclei from a supersaturated solution.[8] The pathway to these nuclei is a subject of ongoing investigation, with both classical and non-classical theories offering valuable frameworks for understanding this complex process.

The Classical Nucleation Theory (CNT) Perspective

Classical Nucleation Theory (CNT) posits that nucleation occurs through the spontaneous formation of clusters of ions or molecules in a supersaturated solution. These clusters must overcome a thermodynamic energy barrier to reach a critical size, after which they can grow into stable crystals. According to CNT, a higher degree of supersaturation provides a greater driving force for nucleation, leading to a shorter induction time—the period before detectable crystal growth begins.[8][9] However, experimental evidence for gypsum suggests that CNT may not fully encapsulate the intricacies of its nucleation, particularly in aqueous solutions where interactions between precursor clusters and surfaces play a significant role.[10]

Unveiling Non-Classical Nucleation Mechanisms

Recent research has increasingly pointed towards non-classical nucleation pathways for gypsum, challenging the traditional ion-by-ion addition model of CNT.[5][10][11] These multi-stage processes involve the formation of pre-nucleation clusters and intermediate phases before the final crystalline structure emerges.

A significant body of work suggests that gypsum nucleation begins with the formation of nanoscopic pre-associated species, even in undersaturated solutions.[11] Once supersaturation is achieved, these primary species assemble into larger, disordered entities.[11] Over time, these transient domains undergo structural reorganization, aligning into one-dimensional chain-like structures that eventually pack together to form a proto-lattice, which then densifies into microscopic gypsum crystals.[11] This multi-step process highlights the complexity of mineral formation from aqueous solutions.[11] Some studies have even proposed a three-stage pathway involving the initial homogeneous nucleation of nanocrystalline bassanite (CaSO₄·0.5H₂O), which then self-assembles into aggregates before transforming into gypsum.[12]

The following diagram illustrates the key stages of the proposed non-classical nucleation pathway for gypsum:

Caption: A simplified workflow of non-classical gypsum nucleation.

The Critical Role of Heterogeneous Nucleation

In most real-world scenarios, gypsum nucleation is predominantly heterogeneous, meaning it is initiated on the surface of foreign particles or impurities.[5] These "nano/microdust" particles, naturally present in solutions, act as templates, significantly lowering the energy barrier for nucleation and reducing the induction time.[5][13] The concentration of these background particles has a direct impact on the nucleation rate; a higher concentration of these particles leads to a shorter induction period.[5][13] The presence of seed crystals also dramatically shortens the induction time by providing a surface for heterogeneous nucleation.[14][15][16]

The Dynamics of Crystal Growth

Once stable nuclei have formed, they begin to grow into larger crystals. The rate and morphology of this growth are governed by a complex interplay of various factors.

Supersaturation: The Driving Force for Growth

Supersaturation is the primary thermodynamic driving force for both nucleation and crystal growth.[8] A higher level of supersaturation generally leads to a faster crystal growth rate.[9] However, very high supersaturation can lead to the rapid formation of many small crystals rather than the growth of larger, well-defined ones, a phenomenon attributed to an increased nucleation rate.[9][17] The induction period for crystallization decreases exponentially as supersaturation increases.[8][9]

Temperature: A Double-Edged Sword

Temperature exerts a significant influence on gypsum crystallization kinetics. Increasing the temperature generally accelerates both nucleation and crystal growth rates, resulting in a shorter induction time.[8][13] This is due to increased ion mobility and, in some temperature ranges, decreased gypsum solubility.[18][19] However, the effect of temperature on gypsum solubility is complex; it increases slightly from 20 to 40°C.[20] At temperatures above approximately 40-60°C, anhydrite (CaSO₄) becomes the more stable phase.[21] Extremely slow growth rates have been observed at temperatures very close to the gypsum/anhydrite transition temperature, highlighting the delicate balance of thermodynamic and kinetic factors.[18][19]

The Influence of pH

The pH of the solution plays a crucial role in gypsum formation, with lower pH values generally promoting gypsum formation and crystal growth.[22][23] In neutral or near-neutral conditions, the dissolution of other calcium-containing phases, such as portlandite in cement materials, can increase the local concentration of free calcium ions, leading to enhanced gypsum precipitation.[22][23] The presence of certain antiscalants can also be pH-dependent, with their effectiveness diminishing at lower pH values, leading to accelerated nucleation and crystal growth.[24]

The Impact of Impurities and Additives

The presence of impurities and additives in the crystallizing solution can profoundly affect both the kinetics and the morphology of gypsum crystals.[6][7][25][26]

-

Inorganic Ions: Various cations and anions can either promote or inhibit gypsum nucleation and growth. For instance, low concentrations of K⁺ and Na⁺ can increase the average crystal diameter, while Mg²⁺ and Cu²⁺ can also lead to larger crystals.[6][7] Trivalent ions like Al³⁺ and Fe³⁺ can increase the crystal size at low concentrations due to their high surface adsorption affinity.[6][7][27] However, some metal ions like Fe³⁺ can also reduce the growth rate.[26] Magnesium ions, in particular, have been shown to increase the induction time, although this inhibitory effect can be diminished by the presence of seed crystals.[14][15]

-

Organic Molecules: Organic additives, such as polymers and phosphonates, are widely used as antiscalants to inhibit gypsum formation.[25][26][28] These molecules can adsorb onto the crystal surfaces, blocking active growth sites and altering the crystal habit.[25][26] For example, the presence of tannic acid can lead to the development of flattened, twinned, and rosette-like crystal aggregates.[29] The effectiveness of these inhibitors is often dependent on their concentration, molecular weight, and the presence of specific functional groups.[28]

The following diagram illustrates the influence of various factors on gypsum nucleation and growth:

Caption: Factors influencing gypsum nucleation and growth.

Experimental Methodologies for Studying Gypsum Crystallization

A variety of analytical techniques are employed to investigate the mechanisms of gypsum nucleation and growth.

In-situ Monitoring of Crystallization Kinetics

Conductivity Measurement: This technique is used to monitor the change in ionic concentration in the solution over time. As gypsum precipitates, the concentration of Ca²⁺ and SO₄²⁻ ions decreases, leading to a change in the solution's conductivity. This allows for the determination of the induction time and the overall crystallization rate.

Protocol for Induction Time Measurement via Conductivity:

-

Solution Preparation: Prepare equimolar solutions of a soluble calcium salt (e.g., CaCl₂) and a soluble sulfate salt (e.g., Na₂SO₄) of known concentrations.

-

Temperature Control: Place the reactant solutions in a thermostatically controlled water bath to reach the desired experimental temperature.

-

Mixing and Monitoring: Rapidly mix the two solutions in a reaction vessel equipped with a conductivity probe. Start recording the conductivity as a function of time immediately after mixing.

-

Data Analysis: The induction time is determined as the time elapsed from the mixing of the solutions until a significant and continuous decrease in conductivity is observed.

Characterization of Crystal Morphology and Structure

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal surfaces, revealing detailed information about their morphology, size, and surface features. This is invaluable for studying the effects of additives and impurities on crystal habit.

X-ray Diffraction (XRD): XRD is used to identify the crystalline phase of the precipitate, confirming that the product is indeed gypsum and to determine its crystal structure.

Advanced Techniques for Mechanistic Insights

Small-Angle X-ray Scattering (SAXS): Time-resolved SAXS is a powerful tool for probing the early stages of nucleation, allowing for the in-situ quantification of the formation and evolution of pre-nucleation clusters and primary species.[5][11]

Cryogenic Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM enables the direct visualization of the nanoscale species present in the solution during the nucleation process by rapidly freezing the sample to preserve its native state.[11]

Atomic Force Microscopy (AFM): AFM can be used to observe crystal growth in real-time at the atomic or molecular level, providing insights into the mechanisms of step advancement and the influence of inhibitors on specific crystal faces.

Quantitative Data Summary

| Parameter | Effect on Induction Time | Effect on Growth Rate | Key Observations | References |

| Supersaturation | Decreases exponentially with increasing supersaturation | Increases with increasing supersaturation | High supersaturation can lead to smaller crystals due to increased nucleation. | [8][9][17] |

| Temperature | Decreases with increasing temperature | Increases with increasing temperature | Effect on solubility is complex; anhydrite becomes more stable at higher temperatures. | [13][18][19][21] |

| pH | Generally decreases at lower pH | Generally increases at lower pH | Can influence the effectiveness of antiscalants. | [22][23][24] |

| Impurities (e.g., Mg²⁺) | Increases | Can be inhibitory | Effect can be diminished by the presence of seed crystals. | [6][7][14][15] |

| Seed Crystals | Significantly decreases | Provides surface for growth | Promotes heterogeneous nucleation. | [14][15][16] |

Concluding Remarks and Future Directions

The study of gypsum nucleation and growth reveals a fascinatingly complex interplay of thermodynamic and kinetic factors. While classical theories provide a foundational understanding, the growing body of evidence for non-classical, multi-stage pathways underscores the need for continued research utilizing advanced in-situ characterization techniques. A deeper understanding of these mechanisms is not only of fundamental scientific interest but also holds significant practical implications for controlling crystallization in industrial processes and for interpreting geological formations. Future research should focus on further elucidating the structure and dynamics of pre-nucleation clusters, the precise role of various impurities in directing nucleation pathways, and the development of more effective and environmentally benign crystal growth inhibitors.

References

- Observed Crystallization Induction Time in Seeded Gypsum Crystallization | Industrial & Engineering Chemistry Research - ACS Public

- Initial Stages of Gypsum Nucleation: The Role of “Nano/Microdust” - MDPI. (URL: )

- Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System | ACS Omega. (URL: )

- From Ions to Crystals: A Comprehensive View of the Non‐Classical Nucleation of Calcium Sulf

- Effect of temperature on the induction time and the crystal growth rate at constant supersaturation.

- Statistical Investigation of Gypsum Crystallization Kinetics - LSU Scholarly Repository. (URL: )

- Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System - PMC - NIH. (URL: )

- Which Surface Is More Scaling Resistant?

- Crystallization and dissolution of gypsum - ResearchG

- Gypsum precipitation under saline conditions: Thermodynamics, kinetics, morphology, and size distribution. (URL: )

- Influence of pH on the formation of gypsum in cement materials during sulfate

- Observed Crystallization Induction Time in Seeded Gypsum Crystallization | Request PDF - ResearchG

- Observed Crystallization Induction Time in Seeded Gypsum Crystallization - ACS Public

- Ultraslow growth rates of giant gypsum crystals - PubMed. (URL: )

- Ultraslow growth rates of giant gypsum crystals - PNAS. (URL: )

- (PDF)

- Gypsum Precipitation under Saline Conditions: Thermodynamics, Kinetics, Morphology, and Size Distribution - OUCI. (URL: )

- Gypsum Crystals Formed by the Anhydrite–Gypsum Transformation at Low Temperatures: Implications for the Form

- Gypsum crystals formed from (CaCl 2 ⋅2H 2 O + Na 2 SO 4 ) solutions. A)...

- Influence of Supersaturation, Temperature and Rotational Speed on Induction Time of Calcium Sulfate Crystalliz

- Gypsum - Wikipedia. (URL: )

- Gypsum Precipitation under Saline Conditions: Thermodynamics, Kinetics, Morphology, and Size Distribution - MDPI. (URL: )

- The growth morphology of gypsum crystals: an experimental study - ResearchG

- Fluid supersaturation and crystallization in porous media | Geological Magazine | Cambridge Core. (URL: )

- Gypsum nucleation and crystal morphology in analog saline terrestrial environments | Journal of Sedimentary Research | GeoScienceWorld. (URL: )

- The role of impurities and additives in the crystallisation of gypsum - ResearchG

- The effect of initial supersaturation on gypsum morphology. Crystals...

- Effect of Different Evaporation Rates on Gypsum Habit: Mineralogical Implications for Natural Gypsum Deposits | Crystal Growth & Design - ACS Public

- Gypsum Crystals Formed by the Anhydrite–Gypsum Transformation at Low Temperatures: Implications for the Formation of the Geode of Pulpí - OUCI. (URL: )

- High-Efficiency Purification and Morphology Regulation of CaSO4·2H2O Crystals

- (PDF)

- Effect of Ionic Impurities on the Crystallization of Gypsum in Wet-Process Phosphoric Acid. (URL: )

- The effect of pH on the formation of gypsum scale in the presence of phosphonate antiscalant | Request PDF - ResearchG

- Effect of pH on crystallization of lead bearing phases on gypsum at ambient conditions.

- Crystal growth inhibition of gypsum under normal conditions and high supersaturations by a copolymer of phosphino-polycarboxylic acid - PubMed Central. (URL: )

Sources

- 1. researchgate.net [researchgate.net]

- 2. cris.bgu.ac.il [cris.bgu.ac.il]

- 3. Gypsum Precipitation under Saline Conditions: Thermodynamics, Kinetics, Morphology, and Size Distribution [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.lsu.edu [repository.lsu.edu]

- 9. Influence of Supersaturation, Temperature and Rotational Speed on Induction Time of Calcium Sulfate Crystallization [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. From Ions to Crystals: A Comprehensive View of the Non‐Classical Nucleation of Calcium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gypsum - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Ultraslow growth rates of giant gypsum crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. emerald.com [emerald.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Crystal growth inhibition of gypsum under normal conditions and high supersaturations by a copolymer of phosphino-polycarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

A Technical Guide to the Synthesis of Calcium Sulfate Hemihydrate Nanofibers for Advanced Applications

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of calcium sulfate hemihydrate (CaSO₄·0.5H₂O), also known as bassanite, nanofibers. This document moves beyond simple procedural lists to offer insights into the underlying chemical principles, empowering researchers to not only replicate but also innovate upon existing methodologies. We will explore various synthesis routes, delve into the critical parameters influencing nanofiber morphology, and discuss essential characterization techniques and promising applications.

Introduction: The Significance of One-Dimensional Calcium Sulfate Hemihydrate Nanostructures

Calcium sulfate hemihydrate, a biocompatible and biodegradable material, has long been utilized in biomedical applications, including bone regeneration and drug delivery.[1][2] The transition from bulk or micro-sized particles to high-aspect-ratio nanofibers unlocks a host of enhanced properties. These include a significantly larger surface area-to-volume ratio, which is advantageous for drug loading and release kinetics, and superior mechanical reinforcement capabilities in composite materials.[3][4] The unique one-dimensional morphology of these nanofibers makes them ideal candidates for creating sophisticated scaffolds for tissue engineering and advanced drug delivery systems.[4][5]

This guide will focus on practical, reproducible methods for synthesizing high-purity calcium sulfate hemihydrate nanofibers, with a particular emphasis on a novel, room-temperature approach that offers a more sustainable alternative to traditional energy-intensive methods.[6]

Synthesis Methodologies: A Comparative Analysis

Several methods have been explored for the synthesis of calcium sulfate hemihydrate nanostructures.[7][8] This section provides a detailed examination of the most effective techniques, complete with step-by-step protocols and an analysis of their respective advantages and limitations.

One-Step Synthesis from Calcite at Room Temperature: A Paradigm Shift

Recent advancements have led to an innovative one-step synthesis method that proceeds at ambient temperature and pressure, utilizing calcite (CaCO₃) as a readily available starting material.[3][9] This method is noteworthy for its simplicity, cost-effectiveness, and environmentally friendly conditions.

Causality of Experimental Choices: The use of methanol as the solvent is critical. While the reaction of calcite with sulfuric acid in an aqueous medium typically yields gypsum (CaSO₄·2H₂O), methanol facilitates the formation of the metastable bassanite phase.[7] The controlled generation of water on the calcite surface from the acid-base reaction provides the necessary hydration for hemihydrate formation without leading to the fully hydrated gypsum structure.[10]

Experimental Protocol:

-

Preparation of Reactants:

-

Prepare a dilute solution of sulfuric acid (e.g., 1 M).

-

Obtain finely ground calcite (CaCO₃) powder.

-

Use analytical grade methanol as the solvent.

-

-

Reaction Setup:

-

In a suitable reaction vessel, disperse a specific amount of calcite powder in methanol.

-

While stirring vigorously, add the dilute sulfuric acid solution dropwise to the calcite suspension. A typical ratio involves adding 0.5 mL of 1 M H₂SO₄ to a suspension of calcite in 50 mL of methanol.[3]

-

-

Reaction and Nanofiber Formation:

-

Continue stirring the mixture at room temperature (20 °C) and atmospheric pressure.

-

The transformation from trigonal calcite crystals to nanofibers occurs over several hours. Morphological changes can be monitored by taking aliquots at different time intervals (e.g., 5 minutes, 95 minutes, 425 minutes).[7]

-

-

Product Isolation and Purification:

-

After the desired reaction time (e.g., 425 minutes for high purity), collect the solid product by centrifugation or filtration.

-

Wash the collected nanofibers multiple times with fresh methanol to remove any unreacted species.

-

Dry the purified nanofibers in a vacuum oven at a low temperature (e.g., 40-60 °C) to prevent any phase changes.

-

Self-Validating System: The success of this protocol can be validated at each stage. The initial formation of small rods on the calcite surface, followed by their elongation into nanofibers, can be observed using Scanning Electron Microscopy (SEM).[9] The phase purity of the final product can be confirmed by X-ray Diffraction (XRD), which should show characteristic peaks of bassanite with diminishing calcite peaks over time.[7] Thermogravimetric Analysis (TGA) can be used to quantify the mass percentage of bassanite in the final product, with high-purity samples showing approximately 93% mass content.[7]

Table 1: Evolution of Morphology and Composition in Room-Temperature Synthesis

| Reaction Time | Observed Morphology (via SEM) | Phase Composition (via XRD) | Estimated Bassanite Content |

| 5 min | Small rods forming on calcite surface | Calcite (major), Bassanite (minor) | Low |

| 95 min | Mixture of rods and nanofibers | Bassanite (major), Calcite (minor) | Intermediate |

| 425 min | Predominantly nanofibers (20-50 nm diameter) | Bassanite (major), Calcite (trace) | ~93 mass % |

Diagram 1: Workflow for Room-Temperature Synthesis of Calcium Sulfate Hemihydrate Nanofibers

Caption: Workflow for room-temperature synthesis.

Microemulsion Synthesis: Tailoring Morphology with Surfactants

The microemulsion method offers a pathway to synthesize nanosized calcium sulfate hemihydrate with controllable morphologies by using surfactants to create nanoreactors.[8][11] This technique is particularly useful for achieving different shapes, such as nanorods or nanoparticles, by varying the type of surfactant.[12]

Causality of Experimental Choices: A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids (e.g., water and oil) stabilized by a surfactant. The aqueous nanodroplets within the oil phase act as confined reaction vessels, limiting the growth of the inorganic crystals. The choice of surfactant (anionic, cationic, or non-ionic) influences the shape and size of these nanoreactors and can also affect the crystal growth habit through selective adsorption onto specific crystal faces.[8][13]

Experimental Protocol:

-

Microemulsion Preparation:

-

Dissolve a surfactant (e.g., TritonX-114, SDBS, or CTAB) in an oil phase (e.g., cyclohexane) with stirring.

-

Add an aqueous solution of sulfuric acid to the oil/surfactant mixture and stir for several hours to form a stable microemulsion.

-

-

Nanofiber Synthesis:

-

Introduce the calcium source, typically calcium carbonate powder, into the microemulsion.

-

Continue stirring for a set period to allow the reaction and formation of calcium sulfate hemihydrate within the aqueous nanodroplets.

-

-

Product Recovery:

-

Break the microemulsion by adding a suitable solvent (e.g., ethanol or acetone).

-

Collect the product by centrifugation.

-

Wash the product repeatedly with anhydrous ethanol to remove residual surfactant and oil.

-

Dry the final product under vacuum.

-

Self-Validating System: The formation of a clear and stable microemulsion is the first validation step. The morphology of the resulting nanostructures can be confirmed by Transmission Electron Microscopy (TEM), which will reveal the influence of the chosen surfactant.[8] For instance, non-ionic surfactants like TritonX-114 tend to produce nanorod clusters, while other surfactants can yield different morphologies.[11] XRD and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the bassanite phase of the product.[11]

Table 2: Influence of Surfactant Type on Nanostructure Morphology in Microemulsion Synthesis

| Surfactant Type | Example | Resulting Morphology |

| Non-ionic | TritonX-114 | Nanorod clusters |

| Anionic | SDBS | Varies with concentration |

| Cationic | CTAB | Varies with concentration |

Diagram 2: Microemulsion Synthesis Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Drug Release from Calcium Sulfate-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Step Synthesis of Calcium Sulfate Hemihydrate Nanofibers from Calcite at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fabrication and characterization of anisotropic nanofiber scaffolds for advanced drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic solvent-free synthesis of calcium sulfate hemihydrate at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Microemulsion Synthesis of Nanosized Calcium Sulfate Hemihydrate and Its Morphology Control by Different Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. One-Step Synthesis of Calcium Sulfate Hemihydrate Nanofibers from Calcite at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Microemulsion Synthesis of Nanosized Calcium Sulfate Hemihydrate and Its Morphology Control by Different Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

Phase transition of calcium sulfate hydrates under pressure

An In-Depth Technical Guide to the Phase Transition of Calcium Sulfate Hydrates Under Pressure

Authored by: Gemini, Senior Application Scientist

Abstract

The calcium sulfate-water (CaSO₄-H₂O) system, encompassing gypsum (dihydrate), bassanite (hemihydrate), and anhydrite, is of profound importance across geological, industrial, and pharmaceutical sciences. The stability and interconversion of these phases are critically dependent on temperature, water activity, and pressure. This technical guide provides a comprehensive exploration of the pressure-induced phase transitions of calcium sulfate hydrates. We will delve into the structural characteristics of each hydrate, the thermodynamic and kinetic principles governing their transformations under high-pressure regimes, and the advanced experimental methodologies employed for their characterization. This document is intended for researchers, material scientists, and pharmaceutical development professionals seeking a detailed understanding of the high-pressure behavior of this critical system.

Introduction: The Calcium Sulfate Hydrate Family

Calcium sulfate can exist in several hydration states, forming a family of minerals with distinct crystal structures and physical properties. Understanding these phases is the foundation for comprehending their behavior under pressure.

-

Gypsum (CaSO₄·2H₂O): The most hydrated and common form, gypsum crystallizes in the monoclinic system.[1] Its structure is layered, consisting of Ca²⁺ and SO₄²⁻ ions strongly bonded together, with entire layers of water molecules situated in between.[2][3] These water interlayers are crucial to its structure and are the primary sites of action under pressure.

-

Bassanite (CaSO₄·0.5H₂O): The hemihydrate is a key intermediate in the dehydration of gypsum. It is often a metastable phase under ambient conditions, readily transforming to gypsum or anhydrite.[1][4] Its structure contains channels that accommodate the remaining water molecules.

-

Anhydrite (CaSO₄): The anhydrous form exists in several polymorphs. γ-anhydrite ("soluble anhydrite") is a metastable form often produced by gentle dehydration of gypsum or bassanite.[5] β-anhydrite ("insoluble anhydrite") is the thermodynamically stable anhydrous phase.[6] At very high pressures (several GPa), β-anhydrite itself undergoes further transitions to denser structures like the monazite-type or barite-type phases.[7][8][9]

The transitions between these phases are fundamental to processes ranging from geological faulting to the setting of plaster and the stability of pharmaceutical formulations. Pressure, as a thermodynamic variable, plays a critical role in shifting the stability fields and altering the kinetics of these transformations.

Pressure-Induced Phase Transitions: Mechanisms and Pathways

Applying pressure to calcium sulfate hydrates forces the system to adopt more compact, volume-efficient arrangements. This primarily involves the expulsion of water molecules and the rearrangement of the CaSO₄ framework. The specific pathway of transformation is highly dependent on the experimental conditions, particularly the presence of water and the rate of pressure and temperature change.

The Dehydration Sequence

Under hydrostatic pressure and in the presence of water (e.g., in a hydrothermal diamond anvil cell), the dehydration of gypsum typically proceeds in a stepwise manner. The dehydration temperature is observed to increase with pressure.[10] A study utilizing Raman spectroscopy and synchrotron X-ray diffraction in a diamond anvil cell found that at 2.5 GPa, gypsum begins to dehydrate to bassanite at approximately 428 K.[10] Upon further heating to 488 K at the same pressure, the bassanite completely dehydrates to form γ-anhydrite.[10] This γ-anhydrite can then irreversibly transform into the more stable β-anhydrite at even higher temperatures (e.g., 593 K).[10]

This multi-step process is often contrasted with dehydration under different conditions. For instance, at reduced pressure (vacuum), gypsum can dehydrate directly to γ-anhydrite in a single step, bypassing the bassanite intermediate.[5][11][12] The presence of water vapor or liquid water is therefore critical in stabilizing the intermediate bassanite phase.[13][14]

// Nodes Gypsum [label="Gypsum\n(CaSO₄·2H₂O)", fillcolor="#4285F4"]; Bassanite [label="Bassanite\n(CaSO₄·0.5H₂O)", fillcolor="#FBBC05"]; g_Anhydrite [label="γ-Anhydrite\n(Metastable CaSO₄)", fillcolor="#EA4335"]; b_Anhydrite [label="β-Anhydrite\n(Stable CaSO₄)", fillcolor="#34A853"];

// Edges Gypsum -> Bassanite [label=" ΔP, ΔT\n (High P(H₂O))[10]"]; Bassanite -> g_Anhydrite [label=" ΔT[10]"]; g_Anhydrite -> b_Anhydrite [label=" ΔT (Irreversible)[10]"]; Gypsum -> g_Anhydrite [label=" ΔT\n (Reduced Pressure)[5][11][12]"]; } dot Caption: Pressure- and temperature-dependent dehydration pathways of gypsum.

Structural Response to Compression

Before dehydration, the gypsum structure itself undergoes significant changes. Single-crystal X-ray diffraction studies up to 4.0 GPa show that while the overall crystal structure is maintained, the compression is highly anisotropic.[2][3][15] The largest compression occurs in the interlayer region containing the water molecules.[2][3] The Ca-S polyhedral layers are comparatively incompressible.[2] Above 4.0 GPa, a discontinuity in the compression curve is observed, marked by a 2.5% volume contraction, indicating a structural phase transition.[2][16]

The sulfate (SO₄) tetrahedra remain relatively rigid in volume but undergo distortion with increasing pressure.[2][3] Concurrently, the hydrogen bonding network involving the water molecules changes significantly, with weaker bonds becoming stronger under compression.[3] These subtle structural rearrangements precede the wholesale expulsion of water during dehydration.

Kinetics of Dehydration